1,5-Dihydroimidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
160823-25-6 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5,8-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-3,5H,4H2,(H,7,8) |
InChI Key |
CCZNIWCZHVBEGD-UHFFFAOYSA-N |
SMILES |
C1C=CNC2=NC=CN21 |
Isomeric SMILES |
C1C=CN=C2N1C=CN2 |
Canonical SMILES |
C1C=CN=C2N1C=CN2 |
Synonyms |
Imidazo[1,2-a]pyrimidine, 1,5-dihydro- (9CI) |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Fundamental Chemical Transformations
Mechanistic Studies of Ring Formation and Annulation
The construction of the imidazo[1,2-a]pyrimidine (B1208166) core is most famously achieved through the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, a variety of other synthetic strategies have been developed, including multicomponent reactions, intramolecular cyclizations, and tandem reactions. rsc.orgresearchgate.net Mechanistic studies have shed light on the intricate pathways governing these transformations.
One common approach involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction with β-enamino diketones can lead to the formation of the imidazo[1,2-a]pyrimidine system. The mechanism of these reactions often involves an initial Michael addition of the exocyclic amino group of 2-aminopyrimidine to the electron-deficient double bond, followed by an intramolecular cyclization and dehydration. nih.gov
A plausible general mechanism for the formation of the imidazo[1,2-a]pyrimidine ring from 2-aminopyrimidine and a suitable three-carbon synthon can be proposed. The initial step is often the formation of a Schiff base between the exocyclic amino group and a carbonyl group of the synthon. This is followed by an intramolecular nucleophilic attack from one of the pyrimidine (B1678525) ring nitrogens onto an electrophilic center in the side chain, leading to the fused ring system.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways. For example, in the cyclization of certain substituted imidazoles to form related fused systems, DFT calculations have shown that a 6-endo-dig cyclization can be significantly more favorable than a 5-exo-dig pathway. nih.gov These computational insights provide a powerful tool for predicting and controlling the outcomes of these complex reactions.
The annulation, or the building of a new ring onto an existing one, can also be achieved through various other strategies. One-pot, three-component reactions involving 2-aminopyrimidine, an aldehyde, and an isonitrile offer an efficient route to this scaffold. jst.go.jp The mechanism likely involves the formation of a key intermediate via the reaction of the aldehyde and isonitrile, which then undergoes cyclization with the 2-aminopyrimidine.
Investigation of Rearrangement Pathways
Rearrangements are a fascinating aspect of heterocyclic chemistry, often leading to unexpected but synthetically valuable products. In the context of imidazo[1,2-a]pyrimidines and related systems, several rearrangement pathways have been observed and studied.
One notable example is a thermal rearrangement involving the opening of the pyrimidine ring and subsequent re-closure. This has been observed in the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, which, under certain conditions, leads to a recyclized system. rsc.org The proposed mechanism involves the initial formation of an intermediate that undergoes pyrimidine ring opening, followed by a ring-closing reaction to form a more stable pyrimido[1,2-a] rsc.orgrsc.orgechemi.comtriazin-6-one. rsc.org
Another type of rearrangement, a Dimroth-type rearrangement, has been reported for related iodinated imidazo[1,2-c]pyrimidine-5(6H)-ones. lookchem.com This process typically involves the opening of the pyrimidine ring and its subsequent re-closure in a different orientation. The study of such rearrangements is crucial as they can lead to the formation of isomeric structures that may be difficult to access through direct synthesis.
Furthermore, unusual rearrangements of related 5,5-fused hetero-rings like imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines have been achieved in the presence of iodine. researchgate.net This highlights the potential for post-synthetic modification and skeletal diversification of these heterocyclic systems.
Nucleophilic and Electrophilic Reactivity Patterns of the 1,5-Dihydroimidazo[1,2-a]pyrimidine System
The reactivity of the this compound system is governed by the electron distribution within the fused rings. The imidazole (B134444) portion is generally electron-rich, making it susceptible to electrophilic attack, while the pyrimidine ring can exhibit more electron-deficient character, rendering it prone to nucleophilic attack, particularly when substituted with electron-withdrawing groups.
Electrophilic Reactivity: The C3 position of the imidazo[1,2-a]pyrimidine ring is typically the most nucleophilic and therefore the primary site for electrophilic substitution. uees.edu.ec This is a common feature in related bridgehead nitrogen heterocyclic systems. lookchem.com Functionalization at the C3 position is a widely used strategy for introducing diverse substituents and modulating the biological activity of these compounds. rsc.org
Nucleophilic Reactivity: Nucleophilic aromatic substitution (NAS) reactions are important for functionalizing the pyrimidine ring of related fused systems like pyrazolo[1,5-a]pyrimidines, particularly at the C5 and C7 positions, especially when activated by leaving groups. nih.gov While less common for the parent this compound, the introduction of electron-withdrawing groups or the formation of an N-oxide can activate the pyrimidine ring towards nucleophilic attack.
The exocyclic amino group of precursors like 2-aminopyrimidine is a key nucleophilic center in many ring-forming reactions. Its nucleophilicity allows for initial bond formation with electrophilic synthons, initiating the cyclization cascade. nih.gov
Selectivity in Chemical Transformations (Regio-, Chemo-, Stereoselectivity)
Selectivity is a cornerstone of modern organic synthesis, and the ability to control the outcome of reactions involving the this compound core is critical for its application.
Regioselectivity: The regioselectivity of ring formation is a significant consideration, especially when using unsymmetrical starting materials. For example, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with bromoacetaldehyde (B98955) diethyl acetal, a high regioselectivity of 25:1 for the desired imidazo[1,2-a]pyrimidine isomer has been reported. echemi.com This selectivity is attributed to the electronic effects of the trifluoromethyl group, which influences the nucleophilicity of the two pyrimidine nitrogen atoms. echemi.com The nitrogen atom further away from the electron-withdrawing group is more nucleophilic and preferentially attacks the electrophilic center. echemi.com
Similarly, in the synthesis of benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines from β-enamino diketones and 2-aminobenzimidazole, the nature of the electron-withdrawing group on the diketone dictates the regioselectivity of the cyclocondensation, leading to either the 1,2- or 1,4-regioisomer exclusively. bohrium.com
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates from unsymmetrical enamino diketones and N-C-N dinucleophiles, high chemoselectivity is observed, with the reaction proceeding at specific carbonyl groups to yield the desired pyrimidine products. thieme-connect.de
Stereoselectivity: While the core this compound is planar, the introduction of substituents can create stereocenters. The control of stereochemistry during the synthesis or functionalization of these molecules is an important aspect, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit different biological activities. For example, the synthesis of chiral imidazo[1,2-a]pyrimidines is an active area of research. rsc.org
Below is a table summarizing key aspects of selectivity in the synthesis of imidazo[1,2-a]pyrimidine and related systems:
| Reaction Type | Reactants | Key Factor Influencing Selectivity | Outcome | Reference |
| Regioselective Cyclization | 2-Amino-4-(trifluoromethyl)pyrimidine + Bromoacetaldehyde diethyl acetal | Electronic effect of the trifluoromethyl group on the nucleophilicity of pyrimidine nitrogens. | 25:1 selectivity for one regioisomer. | echemi.com |
| Regioselective Cyclocondensation | β-Enamino diketones + 2-Aminobenzimidazole | Nature of the electron-withdrawing group (EWG) on the diketone. | Exclusive formation of 1,2- or 1,4-regioisomers depending on the EWG. | bohrium.com |
| Chemoselective Cyclization | Unsymmetrical enamino diketones + N-C-N dinucleophiles | Reactivity difference between the carbonyl groups in the enamino diketone. | High chemoselectivity for the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates. | thieme-connect.de |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 1,5-Dihydroimidazo[1,2-a]pyrimidine derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure. emory.edu
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and connectivity of atoms within the molecule. In the ¹H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives, characteristic signals for the protons of the pyrimidine (B1678525) and imidazole (B134444) rings, as well as any substituents, are observed. nih.govresearchgate.net For instance, the protons of the imine group (N=CH) in certain derivatives appear as a singlet in the downfield region of the spectrum. nih.gov Similarly, the ¹³C NMR spectra display distinct peaks for each unique carbon atom, with the chemical shifts providing insights into their electronic environment. nih.gov The carbon of the imine group, for example, shows a characteristic peak in a specific range. nih.gov
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, which helps to piece together the complete molecular puzzle. researchgate.net These techniques are crucial for unambiguously assigning all proton and carbon resonances, especially in complex derivatives. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrimidine Derivatives
| Proton | Chemical Shift (ppm) Range |
|---|---|
| Imine (N=CH) | 8.83–9.32 |
| Aromatic/Heterocyclic Protons | 7.01–8.89 |
Note: Chemical shifts are dependent on the specific substitution pattern and solvent used. Data compiled from representative examples. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyrimidine Derivatives
| Carbon | Chemical Shift (ppm) Range |
|---|---|
| Imine (N=CH) | 150.35–153.97 |
| Aromatic/Heterocyclic Carbons | 111.2–171.3 |
Note: Chemical shifts are dependent on the specific substitution pattern and solvent used. Data compiled from representative examples. nih.govresearchgate.net
NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for investigating the conformational preferences of the this compound ring system in solution. mdpi.comnih.gov By analyzing the spatial proximity of protons, the preferred three-dimensional arrangement of the molecule can be determined. For substituted derivatives, rotational barriers and the relative orientation of different parts of the molecule can be established. nih.gov For instance, in certain substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to imidazo[1,2-a]pyrimidines, conformational lability has been observed and analyzed using NMR data. nih.gov This information is critical for understanding the molecule's shape and how it might interact with biological targets.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule. nih.govcore.ac.ukresearchgate.net
The IR spectra of imidazo[1,2-a]pyrimidine derivatives typically show characteristic absorption bands corresponding to the stretching and bending vibrations of various bonds. nih.gov For example, C-H stretching vibrations in the aromatic and heterocyclic rings are usually observed in the region of 3000-3150 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the fused ring system give rise to strong absorptions in the 1500-1650 cm⁻¹ range. nih.gov The presence of specific substituents will introduce their own characteristic bands, such as the N=O stretching for a nitro group or the O-H stretching for a hydroxyl group. nih.gov
Raman spectroscopy complements IR spectroscopy and can be particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net Theoretical calculations are often used in conjunction with experimental data to aid in the assignment of vibrational modes. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Substituted Imidazo[1,2-a]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |
|---|---|---|
| C-H | Stretching | 3055–3116 |
| C=N | Stretching | 1598–1604 |
| C=C | Stretching | 1565–1580 |
| C-N | Stretching | 1209–1215 |
Note: Frequencies are dependent on the specific substitution pattern. Data compiled from representative examples. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.govresearchgate.net Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. nih.govsapub.org
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. nih.gov The fragmentation pattern, which results from the breakup of the molecular ion into smaller charged fragments, provides valuable structural information. chemguide.co.uklibretexts.org The fragmentation of the imidazo[1,2-a]pyrimidine core and the loss of its substituents can be systematically analyzed to deduce the connectivity of the molecule. sapub.orgresearchgate.net For instance, the pyrimidine ring is often found to be more stable than other attached heterocyclic rings during fragmentation. sapub.org
Table 4: Common Fragmentation Pathways in the Mass Spectra of Imidazo[1,2-a]pyrimidine Derivatives
| Fragmentation Process | Description |
|---|---|
| Loss of Substituents | Elimination of side chains or functional groups from the parent molecule. |
| Ring Cleavage | Breakage of the pyrimidine or imidazole ring, leading to characteristic fragment ions. |
Note: The specific fragmentation pattern is highly dependent on the structure of the derivative. sapub.orgresearchgate.net
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Descriptors from Quantum Chemical Methods
Quantum chemical methods are instrumental in exploring the electronic structure and predicting the chemical behavior of heterocyclic compounds. These computational techniques provide a foundational understanding of the molecule's properties based on its electron distribution.
Density Functional Theory (DFT) has become a vital tool for investigating the molecular structure and reactivity of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov DFT calculations are primarily used to determine the most stable ground-state geometry of the molecule through a process called geometry optimization. nih.gov This process identifies the lowest energy conformation, which is confirmed by vibrational frequency calculations showing the absence of any imaginary frequencies. nih.gov
For the imidazo[1,2-a]pyrimidine scaffold, computational studies frequently employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) level of theory combined with a 6–31G(d,p) basis set. nih.gov This approach has demonstrated satisfactory agreement between theoretical and experimental geometric parameters, proving to be accurate for predicting the molecular properties of such organic compounds. nih.gov These quantum chemical simulations are crucial for establishing a baseline structure from which other electronic properties and reactivity descriptors can be reliably calculated. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to study the electronic charge mobility and chemical reactivity of a molecular system. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO indicates its ability to accept electrons. nih.govscirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical activity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. researchgate.net Conversely, a larger energy gap points to higher kinetic stability and lower chemical reactivity. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the fused ring system, indicating these areas are prone to electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for a Representative 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) derivative
| Parameter | Energy (eV) |
| EHOMO | -5.8453 |
| ELUMO | -2.9499 |
| Energy Gap (ΔE) | 2.8954 |
Data sourced from a DFT study on a substituted imidazo[1,2-a]pyrimidine derivative and is presented as a representative example for this class of compounds. nih.gov
Beyond FMO analysis, DFT calculations are used to determine a range of global chemical reactivity descriptors that quantify the reactive nature of a molecule. acs.org These parameters are derived from the HOMO and LUMO energy values and provide a more detailed picture of chemical behavior. irjweb.com
Key reactivity parameters include:
Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. irjweb.com
Absolute Hardness (η): Measures the resistance of a molecule to change its electronic configuration. Molecules with low hardness are considered soft and are generally more reactive. nih.gov
Global Softness (σ): The reciprocal of hardness (σ = 1/η), it quantifies the molecule's polarizability. High softness values correlate with high reactivity. nih.gov
Global Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net
These quantum parameters are calculated using the energies of the frontier orbitals. nih.gov For instance, hardness and softness are direct indicators of reactivity; low hardness and high softness values suggest a molecule is more reactive. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Representative 2-phenylimidazo[1,2-a]pyrimidin-3-amine derivative
| Parameter | Symbol | Value (eV) |
| Absolute Electronegativity | χ | 4.3976 |
| Absolute Hardness | η | 1.4477 |
| Global Softness | σ | 0.6907 |
| Global Electrophilicity Index | ω | 6.6913 |
Data sourced from a DFT study on a substituted imidazo[1,2-a]pyrimidine derivative and is presented as a representative example for this class of compounds. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for elucidating the intricate details of chemical reaction mechanisms. rsc.org For the synthesis of the 1,5-Dihydroimidazo[1,2-a]pyrimidine core and its derivatives, these theoretical approaches can map out the transformation from reactants to products, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is intermediate between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface.
The process involves locating this saddle point and then performing a vibrational frequency analysis. A true transition state is confirmed by the presence of exactly one imaginary frequency in the calculated vibrational spectrum. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond that leads from the reactant to the product. For syntheses involving the imidazo[1,2-a]pyrimidine scaffold, such as intramolecular cyclizations or condensation reactions, characterizing the transition states allows chemists to understand the feasibility and stereochemical outcome of the reaction. rsc.org
By identifying the reactants, products, and all relevant intermediates and transition states, computational chemistry can be used to construct a reaction pathway energy profile. This profile is a diagram that plots the potential energy of the molecular system against the reaction coordinate, effectively mapping the energetic landscape of the entire reaction.
These energy profiles are invaluable for understanding the thermodynamics and kinetics of a reaction. The relative energies of the reactants and products indicate whether the reaction is exothermic or endothermic, while the height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For complex, multi-step syntheses like those used to form the this compound ring system, energy profiles can help identify the rate-determining step and predict the most likely reaction pathway among several possibilities. rsc.orgdergipark.org.tr
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is dictated by the non-planar nature of the dihydropyrimidine (B8664642) ring. Unlike its fully aromatic counterpart, the presence of sp³-hybridized atoms in the 1,5-dihydro system introduces significant conformational flexibility. This flexibility is crucial in determining the molecule's three-dimensional shape and, consequently, its interactions with its environment.
Table 1: Theoretical Conformational States of the Dihydropyrimidine Ring
| Conformation | Key Dihedral Angles (degrees) | Predicted Relative Energy (kcal/mol) |
| Boat | C6-N1-C7-C8 ≈ 0, N1-C7-C8-N5 ≈ 60 | High |
| Twist-Boat | C6-N1-C7-C8 ≈ 30, N1-C7-C8-N5 ≈ 30 | Intermediate |
| Half-Chair | One atom out of the plane of the other five | Low |
Note: The values in this table are hypothetical and represent a simplified model for illustrative purposes. Actual values would require specific quantum chemical calculations.
In Silico Exploration of Chemical Space for this compound Derivatives
The exploration of the chemical space for this compound derivatives involves the systematic, computational generation and evaluation of a virtual library of related compounds. johnshopkins.edu This process, independent of a specific biological target, aims to map out the range of physicochemical properties achievable by modifying the core scaffold. nih.gov By computationally introducing various substituents at different positions, it is possible to predict how these changes will affect molecular properties.
The primary goal of this type of in silico exploration is to understand the structure-property relationships inherent to the scaffold. nih.gov For instance, the addition of polar substituents would be expected to increase the water solubility of the resulting derivatives, a key parameter in many chemical applications. Conversely, the introduction of non-polar, lipophilic groups would likely enhance solubility in organic solvents.
Table 2: Predicted Physicochemical Properties of Substituted this compound Derivatives
| Substituent at C2 | Substituent at C7 | Predicted LogP | Predicted Polar Surface Area (Ų) |
| -H | -H | 1.2 | 45.3 |
| -CH₃ | -H | 1.7 | 45.3 |
| -H | -OH | 0.8 | 65.5 |
| -CF₃ | -H | 2.1 | 45.3 |
| -H | -NH₂ | 0.5 | 71.3 |
Note: The values presented in this table are estimations derived from computational models and are for illustrative purposes only.
Aromaticity and Electronic Delocalization Studies within the Fused Ring System
The electronic character of this compound is a tale of two distinct rings. The imidazole (B134444) portion of the fused system retains its aromatic character, with six π-electrons delocalized across the five-membered ring. This delocalization contributes to the planarity and stability of this part of the molecule. In contrast, the 1,5-dihydropyrimidine ring is non-aromatic due to the presence of sp³-hybridized carbon and nitrogen atoms, which disrupt the continuous cycle of p-orbitals required for aromaticity.
Computational methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure in detail. nih.govnih.gov The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and electron-accepting capabilities of the molecule. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability. nih.gov
Furthermore, magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) calculations, could be used to quantify the degree of aromaticity in each ring. A negative NICS value in the center of the imidazole ring would confirm its aromatic character, while a value close to zero in the dihydropyrimidine ring would indicate its non-aromatic nature.
Table 3: Theoretical Electronic Properties of the Fused Ring System
| Ring System | Number of π-electrons | Predicted NICS(0) Value (ppm) | Aromaticity |
| Imidazole | 6 | -8.5 | Aromatic |
| 1,5-Dihydropyrimidine | 4 | +1.2 | Non-aromatic |
Note: The NICS values are hypothetical and based on typical values for similar ring systems. Actual calculations would be required for precise figures.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity in 1,5-Dihydroimidazo[1,2-a]pyrimidine Synthesis
The development of new synthetic routes for imidazo[1,2-a]pyrimidines is a key area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. mdpi.com Traditional methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, are being supplemented and replaced by more advanced strategies. researchgate.netnih.gov
Recent advancements include the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. researchgate.netrsc.org For instance, a one-pot, five-component cascade reaction has been developed for the synthesis of novel imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives. nih.gov Another innovative approach involves a three-component reaction of 2-aminopyrimidine, aldehydes, and isonitriles in a nonpolar solvent, which has been shown to suppress the formation of multiple products.
The use of catalysts to promote the synthesis of imidazo[1,2-a]pyrimidines is another significant trend. Gold nanoparticles have been employed as a catalyst for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives under green chemistry conditions, offering mild reaction conditions and high yields. mdpi.com Molecular iodine has also been utilized as an environmentally benign catalyst in an ultrasound-assisted, three-component coupling reaction to produce pharmacologically significant imidazo[1,2-a]pyridine (B132010) scaffolds. nih.govacs.org
Microwave-assisted synthesis is emerging as a rapid and efficient method for producing imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govresearchgate.net This technique has been successfully used to synthesize imine-bearing imidazo[1,2-a]pyrimidine derivatives with moderate to good yields in significantly reduced reaction times compared to conventional heating methods. nih.gov
Furthermore, research is being directed towards achieving regio-selectivity in the synthesis of imidazo[1,2-a]pyrimidines. A method has been developed for the regio-selective synthesis of imidazo[1,2-a]pyrimidin-amines through an annulation reaction between β-ethoxy acrylamides and phosphorylated aminoimidazoles, achieving high yields and excellent regio-selectivity. wipo.int
| Synthetic Method | Key Features | Reactants | Catalyst/Conditions |
| Multi-component Cascade Reaction | One-pot synthesis, high efficiency | Cyanoacetohydrazide, 4-nitroacetophenone, 4-chlorobenzaldehyde, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine | Reflux in ethanol |
| Gold Nanoparticle Catalysis | Green chemistry, mild conditions, high yields | Aryl ketones, 2-aminopyrimidine | Supported gold nanoparticles |
| Molecular Iodine Catalysis | Environmentally benign, ultrasound-assisted | 2-aminopyridine derivatives, acetophenones, dimedone | Molecular iodine, water medium |
| Microwave-Assisted Synthesis | Rapid, efficient | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic amines | Microwave irradiation (200W) |
| Regio-selective Annulation | High regio-selectivity (90:10 – 99:1) | β-ethoxy acrylamides, phosphorylated aminoimidazoles | Steering effects from phosphorylated aminoimidazoles |
Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insight
A deeper understanding of the structural and mechanistic aspects of 1,5-dihydroimidazo[1,2-a]pyrimidines is being achieved through the application of advanced spectroscopic and computational methods. These techniques are crucial for confirming the structures of newly synthesized compounds and for elucidating the mechanisms of their formation and reactivity.
Spectroscopic techniques such as Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and liquid chromatography-mass spectrometry (LC-MS) are routinely used to characterize the chemical structures of imidazo[1,2-a]pyrimidine derivatives. nih.gov For example, the structure of novel imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives has been confirmed using these methods. nih.gov The NOESY spectrum has been instrumental in observing the conformational rigidity of the heterocyclic core in certain imidazo[1,2-a]pyrimidine derivatives. nih.gov
Computational studies, particularly those based on Density Functional Theory (DFT), are providing valuable insights into the electronic structure and reactivity of these compounds. acs.orgnih.gov DFT-based calculations at the B3LYP/6-311G++(d,p) level of theory have been used to investigate chemical reactivity parameters such as chemical hardness, electrophilicity index, and electronic chemical potential. acs.org These studies help in understanding the plausible mechanistic pathways of reactions, such as the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives. acs.org
Molecular docking studies are also being employed to investigate the binding affinity of imidazo[1,2-a]pyrimidine derivatives with biological targets, providing a rationale for their observed biological activities. nih.gov For instance, in silico studies have been conducted to evaluate the potential of novel imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. nih.gov
| Technique | Application | Insights Gained |
| FT-IR, ¹H NMR, ¹³C NMR, LC-MS | Structural characterization of new derivatives | Confirmation of chemical structures |
| NOESY Spectroscopy | Conformational analysis | Understanding of the 3D structure and rigidity of the heterocyclic core |
| Density Functional Theory (DFT) | Investigation of electronic structure and reactivity | Elucidation of reaction mechanisms and prediction of reactivity parameters |
| Molecular Docking | Study of ligand-protein interactions | Prediction of binding affinity and mode of action with biological targets |
Exploration of New Chemical Transformations and Reactivity Patterns
Research into the chemical transformations and reactivity patterns of the this compound scaffold is uncovering new avenues for functionalization and the creation of diverse molecular architectures. rsc.org A significant focus has been on the functionalization at the 3-position of the imidazo[1,2-a]pyrimidine ring system. rsc.org
One area of exploration is the synthesis of imine and amine derivatives. Imidazo[1,2-a]pyrimidine derivatives bearing imine groups have been successfully synthesized, and these can be subsequently reduced to the corresponding amine derivatives. nih.gov This provides a versatile handle for further chemical modifications.
The reactivity of the imidazo[1,2-a]pyrimidine core is also being exploited in cyclo-condensation reactions. researchgate.net The traditional Hantzsch-type synthesis, which involves the cyclo-condensation of α-functionalized carbonyl compounds with 2-aminopyrimidine, continues to be a foundational method. researchgate.net Variations of this approach, utilizing different catalysts and reaction conditions, are being explored to expand the scope and utility of this reaction.
Furthermore, the imidazo[1,2-a]pyrimidine nucleus can undergo various transformations to create fused heterocyclic systems. For example, a double annelation reaction has been used to produce a variety of tri- and tetracyclic heterocycles in a one-pot reaction. dergipark.org.tr The synthesis of pyranothienoimidazo[1,2-a]pyrimidine compounds has also been reported. researchgate.net
Expansion into Novel Material and Catalytic Applications of this compound Derivatives
The unique structural and electronic properties of this compound derivatives are leading to their exploration in novel material and catalytic applications, beyond their traditional use in medicinal chemistry.
In the realm of materials science, the photophysical properties of these compounds are of particular interest. researchgate.net Some imidazo[1,2-a]pyrimidine derivatives exhibit fluorescence, making them potential candidates for use as organic fluorophores, biomarkers, and photochemical sensors. researchgate.net The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also attracted attention in material science due to their significant photophysical properties. mdpi.com
The catalytic potential of imidazo[1,2-a]pyrimidine derivatives is also an emerging area of research. For instance, they have been utilized as abnormal N-heterocyclic carbene ligands. nih.gov Furthermore, metal complexes of related pyrimidine (B1678525) derivatives are being investigated for their catalytic activity in various organic transformations. researchgate.net The development of a recoverable Pd(II) thiazole (B1198619) catalyst for the synthesis of dihydrotetrazolo[1,5-a]pyrimidine derivatives highlights the potential for creating reusable catalytic systems based on these heterocyclic scaffolds. researchgate.net
The application of these compounds in the development of new chemical entities (NCEs) for various industrial applications is also being actively pursued. nih.gov Their versatile synthetic accessibility and tunable properties make them attractive building blocks for the creation of functional molecules with tailored characteristics.
Q & A
Q. What are the standard synthetic protocols for 1,5-dihydroimidazo[1,2-a]pyrimidine derivatives?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example:
- Multi-component synthesis : Reacting 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide (DMF) as a catalyst yields triazolo[1,5-a]pyrimidine derivatives in excellent yields .
- Grignard reagent addition : Treating 6-chloroimidazo[1,2-a]pyrazine with organomagnesium halides (e.g., 4-methoxyphenylmagnesium bromide) followed by oxidation with DDQ produces dihydroimidazo[1,2-a]pyrimidine derivatives .
- Domino reactions : 2-Alkoxyiminoimidazolidines and acetylene carboxylates undergo Michael addition and retro-ene reactions to form dihydroimidazo[1,2-a]pyrimidinones .
Key Considerations : Optimize reaction time, catalyst loading, and solvent polarity. Yields often depend on substituent compatibility.
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, NMR distinguishes between aromatic protons in imidazo-pyrimidine cores and substituents like methyl or aryl groups .
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to confirm molecular formulas .
- X-ray crystallography : Resolves ambiguous structures, such as distinguishing regioisomers or verifying dihydro vs. fully aromatic systems .
Q. How can microwave-assisted synthesis improve reaction efficiency?
Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes and enhances yields by enabling rapid, uniform heating. For example:
- Optimized conditions : Ethyl 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones are synthesized in 70–95% yields using microwave irradiation (100–120°C, 20–30 min) instead of conventional heating (6–12 hours) .
- Mechanistic insight : Microwave energy accelerates nucleophilic substitution and cyclization steps, minimizing side reactions like hydrolysis .
Key Parameters : Power settings (300–600 W), solvent polarity (DMF or DMSO), and catalyst compatibility (e.g., Pd for cross-coupling).
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from assay variability, impurity profiles, or structural isomerism. Strategies include:
- Purity validation : Use HPLC (>95% purity) to exclude inactive impurities .
- Isomer differentiation : Compare NMR shifts of regioisomers (e.g., 2- vs. 3-substituted derivatives) .
- Assay standardization : Replicate activities under controlled conditions (e.g., fixed IC protocols for antitumor assays) .
Case Study : A triazolo[1,5-a]pyrimidine derivative showed antifungal activity in one study but not another due to differing fungal strains. Re-testing under standardized CLSI guidelines resolved discrepancies .
Q. How can DFT calculations predict reactivity for functionalization?
Methodological Answer: Density Functional Theory (DFT) models electronic properties to guide synthetic modifications:
- Electrostatic potential maps : Identify nucleophilic (e.g., N1) and electrophilic (e.g., C5) sites for regioselective reactions .
- Transition state analysis : Predict activation barriers for reactions like C-H arylation or oxidation .
- Example : DFT studies on pyrimido[1,2-a]benzimidazoles revealed that electron-withdrawing groups at C8 lower LUMO energy, enhancing electrophilic substitution .
Software Tools : Gaussian 16 (for geometry optimization), Multiwfn (for charge distribution analysis).
Q. What strategies optimize multi-component reactions for diverse derivatives?
Methodological Answer:
- Synthon design : Use 1,3-bifunctional building blocks (e.g., ethyl 3-oxohexanoate) to enable simultaneous bond formation .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to accelerate imine formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures facilitate precipitation .
Q. How to design derivatives for selective PDE10A inhibition?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce substituents at C2 (e.g., aryl groups) and C5 (e.g., methyl) to enhance binding to PDE10A’s hydrophobic pocket .
- Docking studies : Use AutoDock Vina to model interactions with key residues (e.g., Gln716, Tyr683) .
- In vitro validation : Test inhibitory activity via fluorescence-based assays using purified PDE10A enzyme .
Key Finding : 2-(1,3,4-Thiadiazol-2-yl) derivatives showed 10-fold higher selectivity over PDE3A due to improved hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
